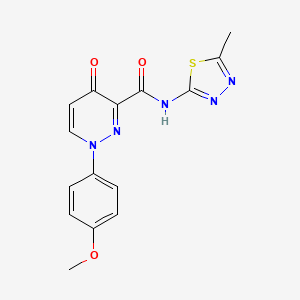
3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a unique structure combining an indole moiety, a methoxyphenyl group, and a pyrrolidine-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then coupled with a methoxyphenyl-substituted pyrrolidine-2,5-dione.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core can be prepared through a cyclization reaction involving a suitable dicarboxylic acid derivative.
Coupling Reaction: The final step involves coupling the indole derivative with the pyrrolidine-2,5-dione under basic or catalytic conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrrolidine-2,5-dione core, potentially converting it to a more saturated pyrrolidine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield indole-3-carboxylic acid derivatives, while reduction could produce pyrrolidine-2,5-diol derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.
Medicine
Medically, this compound has potential as a lead compound for the development of new drugs. Its indole moiety is known for its bioactivity, and modifications of this structure could lead to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as organic semiconductors or light-emitting diodes.
Mechanism of Action
The mechanism by which 3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1-butyl-1H-indol-3-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the methoxy group, which may affect its reactivity and binding properties.
3-(1-methyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione: The methyl group instead of butyl may influence its solubility and biological activity.
3-(1-butyl-1H-indol-3-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: The position of the methoxy group can alter the compound’s electronic properties and reactivity.
Uniqueness
3-(1-butyl-1H-indol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is unique due to the specific combination of its substituents
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C23H24N2O3 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(1-butylindol-3-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H24N2O3/c1-3-4-12-24-15-20(18-10-5-6-11-21(18)24)19-14-22(26)25(23(19)27)16-8-7-9-17(13-16)28-2/h5-11,13,15,19H,3-4,12,14H2,1-2H3 |
InChI Key |
FYCSKACEPSDNKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C3CC(=O)N(C3=O)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14991392.png)
![5,9-dimethyl-3-(4-methylphenyl)-6-(propan-2-yl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14991397.png)
![4-fluoro-N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B14991400.png)

![butyl 4-[5-amino-4-(1H-benzimidazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B14991428.png)
![3-(4-fluorophenyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one](/img/structure/B14991444.png)

![6-chloro-3,4-dimethyl-9-(2-phenylethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14991452.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14991458.png)

![10-(tert-butyl)-3,4-dihydro-1H-benzo[c]furo[3,2-g]chromen-5(2H)-one](/img/structure/B14991467.png)
![5-chloro-N-(2,6-dimethylphenyl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14991480.png)
![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-(pyrrolidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14991481.png)
![3-[2-(4-chlorophenyl)ethyl]-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B14991486.png)
